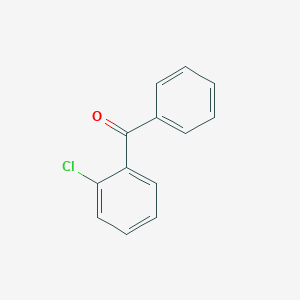







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[BH4-].[Na+]>C(O)(C)C>[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH:4]([OH:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux until the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
(2.0 hours)
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo, whereupon the residue
|
|
Type
|
ADDITION
|
|
Details
|
is diluted with ether
|
|
Type
|
WASH
|
|
Details
|
washed with a dilute hydrochloric acid solution and with water until neutral,
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the resulting residue from petroleum ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(C2=CC=CC=C2)O)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0526 mol | |
| AMOUNT: MASS | 11.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[BH4-].[Na+]>C(O)(C)C>[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH:4]([OH:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux until the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
(2.0 hours)
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo, whereupon the residue
|
|
Type
|
ADDITION
|
|
Details
|
is diluted with ether
|
|
Type
|
WASH
|
|
Details
|
washed with a dilute hydrochloric acid solution and with water until neutral,
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the resulting residue from petroleum ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(C2=CC=CC=C2)O)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0526 mol | |
| AMOUNT: MASS | 11.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |